molecular formula C9H7Cl3O B1411432 2',4'-Dichloro-6'-methylphenacyl chloride CAS No. 1803836-75-0

2',4'-Dichloro-6'-methylphenacyl chloride

Cat. No.: B1411432
CAS No.: 1803836-75-0
M. Wt: 237.5 g/mol
InChI Key: MKQDKGVUHZPDMD-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-6’-methylphenacyl chloride is an organic compound with the molecular formula C9H7Cl3O. It is a derivative of phenacyl chloride, characterized by the presence of two chlorine atoms and one methyl group attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-6’-methylphenacyl chloride typically involves the chlorination of 6’-methylphenacyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include an inert solvent like dichloromethane and are conducted under reflux to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dichloro-6’-methylphenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient chlorinating agents to achieve high yields. The reaction is monitored closely to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-6’-methylphenacyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include substituted phenacyl derivatives.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols and hydrocarbons.

Scientific Research Applications

2’,4’-Dichloro-6’-methylphenacyl chloride is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-6’-methylphenacyl chloride involves its reactivity towards nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to undergo nucleophilic substitution reactions. The presence of the methyl group and the electron-withdrawing chlorine atoms influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Dichlorophenacyl chloride: Lacks the methyl group, making it less sterically hindered.

    6’-Methylphenacyl chloride: Lacks the chlorine atoms, resulting in different reactivity.

    2’,4’-Dichloroacetophenone: Similar structure but lacks the phenacyl chloride moiety.

Uniqueness

2’,4’-Dichloro-6’-methylphenacyl chloride is unique due to the combination of chlorine atoms and a methyl group on the phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications.

Properties

IUPAC Name

2-chloro-1-(2,4-dichloro-6-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O/c1-5-2-6(11)3-7(12)9(5)8(13)4-10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQDKGVUHZPDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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